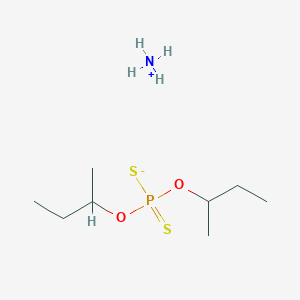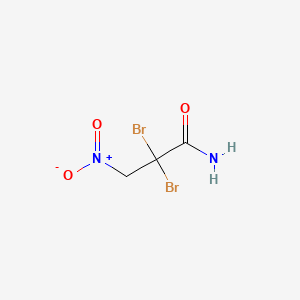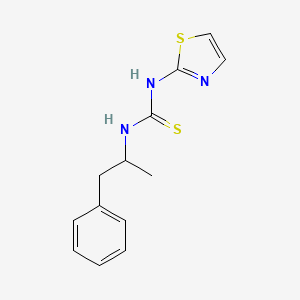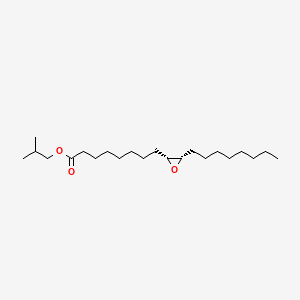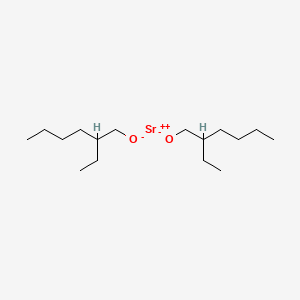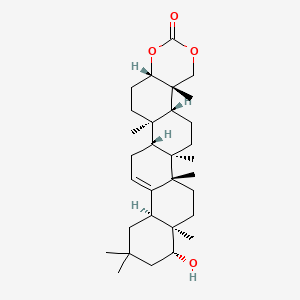
Soyasapogenol G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Soyasapogenol G is a triterpenoid saponin aglycone derived from soybeans (Glycine max). It belongs to the oleanane-type triterpenoid saponins, which are known for their diverse biological activities and health benefits. This compound is one of the many soyasaponins found in soybeans, contributing to the plant’s medicinal and nutritional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of soyasapogenol G involves several steps, starting from the basic triterpenoid skeleton. The process typically includes:
Oxidation and Hydroxylation: Introduction of hydroxyl groups at specific positions on the triterpenoid backbone.
Glycosylation: Attachment of sugar moieties to the hydroxyl groups, forming the saponin structure.
Purification: Isolation and purification of the desired this compound compound using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction and purification from soybean seeds. The process involves:
Extraction: Using solvents like ethanol or methanol to extract saponins from soybean meal.
Hydrolysis: Breaking down the saponins to release the aglycone, this compound.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: Soyasapogenol G undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation Products: Hydroxylated derivatives of this compound.
Reduction Products: Reduced forms of this compound with fewer oxygen atoms.
Substitution Products: Derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Soyasapogenol G has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and cardioprotective properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mecanismo De Acción
The mechanism of action of soyasapogenol G involves several molecular targets and pathways:
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anti-cancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways like PI3K/Akt and MAPK.
Cardioprotective Effects: Reduction of oxidative stress and improvement of lipid metabolism, leading to enhanced cardiovascular health.
Comparación Con Compuestos Similares
Soyasapogenol G can be compared with other similar compounds, such as:
Soyasapogenol A: Another triterpenoid saponin aglycone with similar biological activities but different structural features.
Soyasapogenol B: Known for its anti-inflammatory and hepatoprotective properties, differing in its glycosylation pattern.
Oleanolic Acid: A widely studied triterpenoid with overlapping health benefits but distinct structural characteristics.
Uniqueness of this compound: this compound stands out due to its specific glycosylation pattern and unique biological activities, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
175889-41-5 |
|---|---|
Fórmula molecular |
C31H48O4 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
(1R,2R,5S,10S,11R,14R,15S,18R,19R,23S)-19-hydroxy-2,10,14,15,18,21,21-heptamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-en-7-one |
InChI |
InChI=1S/C31H48O4/c1-26(2)16-20-19-8-9-22-28(4)12-11-24-29(5,18-34-25(33)35-24)21(28)10-13-31(22,7)30(19,6)15-14-27(20,3)23(32)17-26/h8,20-24,32H,9-18H2,1-7H3/t20-,21+,22+,23+,24-,27+,28-,29+,30+,31+/m0/s1 |
Clave InChI |
VGUXTTIZYZLKKE-SRVWHTAOSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@@]([C@@H]1CC[C@@]4([C@@H]2CC=C5[C@]4(CC[C@@]6([C@H]5CC(C[C@H]6O)(C)C)C)C)C)(COC(=O)O3)C |
SMILES canónico |
CC1(CC2C3=CCC4C5(CCC6C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(COC(=O)O6)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


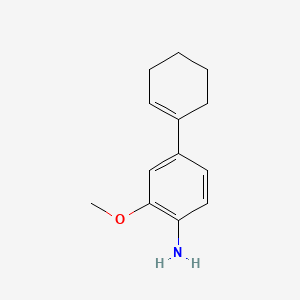

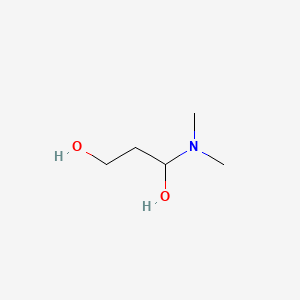

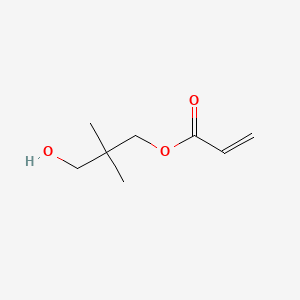
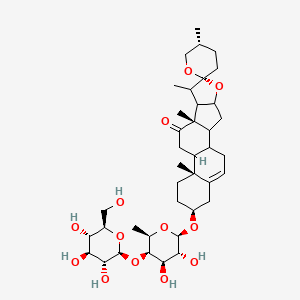
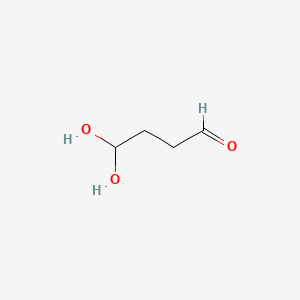
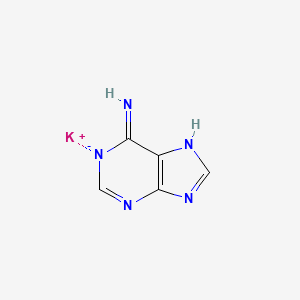
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
